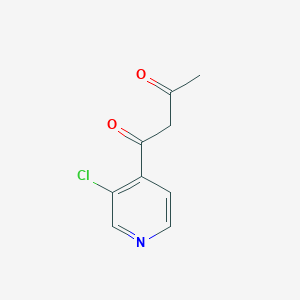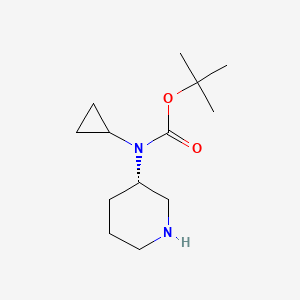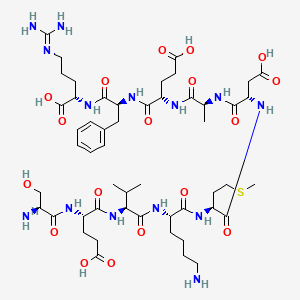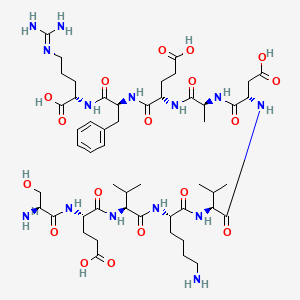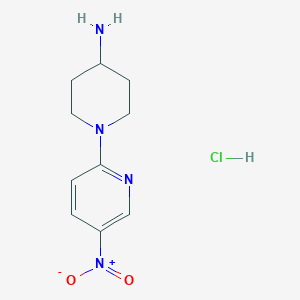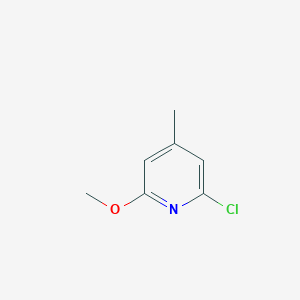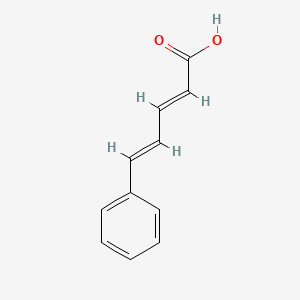
5-Phenylpenta-2,4-dienoic acid
Vue d'ensemble
Description
5-Phenylpenta-2,4-dienoic acid is a compound with the molecular formula C11H10O2 and a molecular weight of 174.1959 . It is also known by other names such as Cinnamylidene acetic acid and 2,4-Pentadienoic acid, 5-phenyl . It has been identified as a high-potency inhibitor of tyrosine kinases and has shown inhibitory effects on cancer cells in both squamous and non-squamous cell lines .
Molecular Structure Analysis
The molecular structure of 5-Phenylpenta-2,4-dienoic acid includes a (2Z,4E)-diene unit, a carboxylic acid moiety, and an aromatic ring . These structural features are essential for its activity . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The reaction of 5-phenylpenta-2,4-dienoic acid with benzene in trifluoromethanesulfonic acid has been studied . Depending on the reaction conditions, it gives three products, namely, 5,5-diphenylpent-2-enoic acid and tetralone and indanone derivatives .Physical And Chemical Properties Analysis
5-Phenylpenta-2,4-dienoic acid has a melting point of 165-166°C and a predicted boiling point of 356.1±21.0 °C . It has a density of 1.148 and is soluble in DMSO . It appears as a pale yellow powder . It is insoluble in water .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Phenylpenta-2,4-dienoic acid, focusing on six unique applications:
Cancer Research
5-Phenylpenta-2,4-dienoic acid has shown significant potential as an inhibitor of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. This compound has demonstrated inhibitory effects on various cancer cell lines, including both squamous and non-squamous cells . Its ability to interfere with these pathways makes it a promising candidate for developing new cancer therapies.
Synthetic Building Block
In organic synthesis, 5-Phenylpenta-2,4-dienoic acid is utilized as a versatile building block. Its structure allows for the creation of more complex molecules through various chemical reactions. This application is particularly valuable in the development of pharmaceuticals and other specialized organic compounds .
Anti-Malarial Agent
Research has indicated that 5-Phenylpenta-2,4-dienoic acid can be used as an anti-malarial agent. Its efficacy in this role is attributed to its ability to interfere with the life cycle of the malaria parasite, potentially offering a new avenue for malaria treatment .
Superacid Chemistry
The reaction of 5-Phenylpenta-2,4-dienoic acid with benzene in trifluoromethanesulfonic acid (a superacid) has been studied to produce various carbocyclic compounds. These reactions are significant in the field of superacid chemistry, which explores the behavior of molecules in extremely acidic environments. The products of these reactions, such as 5,5-diphenylpent-2-enoic acid, tetralone, and indanone derivatives, have potential applications in materials science and pharmaceuticals .
Inhibitor of Enzymatic Activity
Beyond its role in cancer research, 5-Phenylpenta-2,4-dienoic acid has been studied for its broader inhibitory effects on enzymatic activity. This includes its potential to inhibit enzymes involved in various metabolic pathways, which could be leveraged to develop treatments for metabolic disorders and other diseases .
Pharmaceutical Testing
Due to its diverse biological activities, 5-Phenylpenta-2,4-dienoic acid is frequently used in pharmaceutical testing. It serves as a reference standard in the development and validation of new drugs, ensuring that these compounds meet the necessary efficacy and safety standards before they are approved for clinical use .
Mécanisme D'action
Target of Action
It’s known that many similar compounds often interact with proteins or enzymes that play crucial roles in cellular processes .
Mode of Action
It’s known that such compounds often interact with their targets through non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Compounds of this nature often influence pathways related to cellular metabolism, signal transduction, or gene expression .
Pharmacokinetics
It’s known that the compound’s molecular weight (1741959 g/mol) and structure could influence its bioavailability .
Result of Action
It’s known that similar compounds can have a variety of effects, such as modulating enzyme activity, altering signal transduction, or affecting gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Phenylpenta-2,4-dienoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
(2E,4E)-5-phenylpenta-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H,12,13)/b8-4+,9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIQOMCWGDNMHM-KBXRYBNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylpenta-2,4-dienoic acid | |
CAS RN |
1552-94-9, 28010-12-0, 38446-98-9 | |
| Record name | beta-Styrylacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penta-2,4-dienoic acid, 5-phenyl-, (E,E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028010120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Pentadienoic acid, 5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038446989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC50789 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenyl-2,4-pentadienoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Pentadienoic acid, 5-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-phenylpenta-2,4-dienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E,4E)-5-Phenyl-2,4-pentadienoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



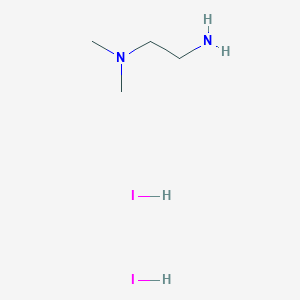

![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)](/img/structure/B3028622.png)




